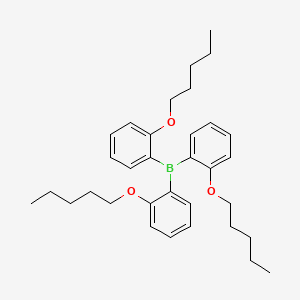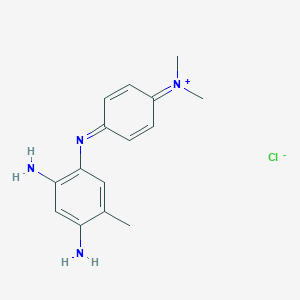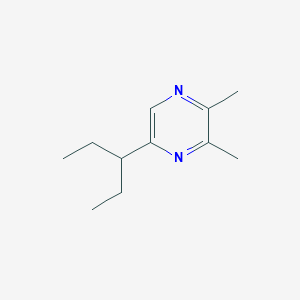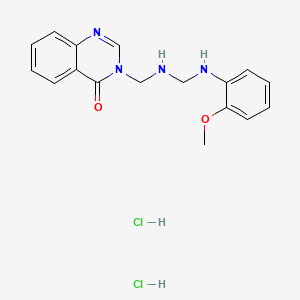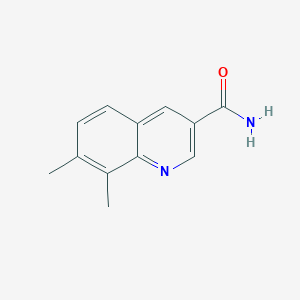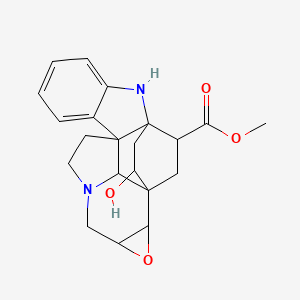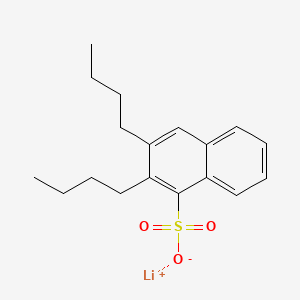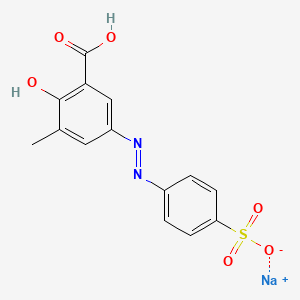
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is a heterocyclic organic compound with the molecular formula C₁₄H₁₂N₂O₆SNa and a molecular weight of 358.301710 g/mol . This compound is known for its vibrant color and is often used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 3-methyl-5-hydroxybenzoic acid. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Conditions vary depending on the type of substitution, but typically involve catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as different azo compounds, amines, and substituted aromatic compounds .
Applications De Recherche Scientifique
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining and labeling techniques due to its vibrant color.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mécanisme D'action
The mechanism of action of sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form amines, which can then interact with various biological pathways. The sulfonate group enhances its solubility and facilitates its interaction with aqueous environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 3-methyl-5-((4-sulphonatophenyl)azo)salicylate
- Sodium p-((5-(3-acetamidophenyl)azo)-2,4-dihydroxyphenyl)azo)benzenesulfonate
- Disodium 4-amino-5-hydroxy-3,6-bis((4-hydroxyphenyl)azo)naphthalene-2,7-disulfonate
Uniqueness
Sodium hydrogen 3-methyl-5-((4-sulphonatophenyl)azo)salicylate is unique due to its specific structural features, such as the presence of both a sulfonate and an azo group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring high solubility and vibrant coloration .
Propriétés
Numéro CAS |
94386-28-4 |
|---|---|
Formule moléculaire |
C14H11N2NaO6S |
Poids moléculaire |
358.30 g/mol |
Nom IUPAC |
sodium;4-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]benzenesulfonate |
InChI |
InChI=1S/C14H12N2O6S.Na/c1-8-6-10(7-12(13(8)17)14(18)19)16-15-9-2-4-11(5-3-9)23(20,21)22;/h2-7,17H,1H3,(H,18,19)(H,20,21,22);/q;+1/p-1 |
Clé InChI |
NLMDKRTVJRKEPE-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


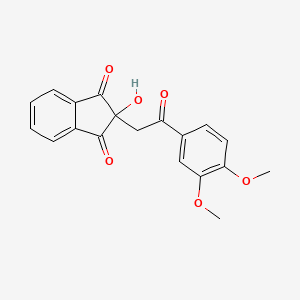
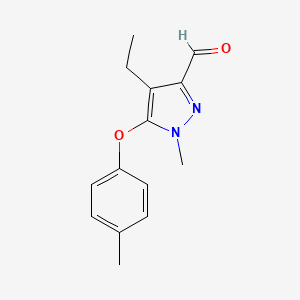


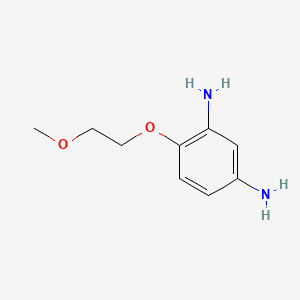

![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)
